molecular formula C16H24N2O B289707 N-[4-(diethylamino)phenyl]cyclopentanecarboxamide

N-[4-(diethylamino)phenyl]cyclopentanecarboxamide

カタログ番号 B289707
分子量: 260.37 g/mol
InChIキー: HFWGJLBLBGDGEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(diethylamino)phenyl]cyclopentanecarboxamide, commonly known as Etomidate, is a short-acting intravenous anesthetic agent used in the induction of general anesthesia. It was first synthesized in 1964 by Janssen Pharmaceutica, a Belgian pharmaceutical company, and was approved for clinical use in 1972. Etomidate is a non-barbiturate hypnotic drug that has gained popularity due to its favorable pharmacokinetic profile, such as rapid onset, short duration of action, and minimal cardiovascular and respiratory effects.

作用機序

Etomidate acts on the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for inhibiting neuronal activity. It enhances the activity of GABA by binding to a specific site on the receptor, resulting in hyperpolarization of the neuron and decreased neuronal activity. This leads to the desired effect of anesthesia, including loss of consciousness, amnesia, and muscle relaxation.
Biochemical and Physiological Effects
Etomidate has minimal effects on the cardiovascular and respiratory systems, making it a safe choice for patients with compromised cardiovascular and respiratory function. However, it has been shown to suppress the adrenal gland's ability to produce cortisol, a hormone that plays a crucial role in the body's response to stress. This can lead to adrenal insufficiency, which can have serious consequences, especially in critically ill patients. Etomidate has also been shown to cause myoclonus, a sudden involuntary muscle contraction, which can be distressing for patients.

実験室実験の利点と制限

Etomidate has several advantages for lab experiments, including its rapid onset and short duration of action, which allows for precise control over the level and duration of anesthesia. It also has minimal effects on the cardiovascular and respiratory systems, making it an ideal choice for experiments that require stable physiological conditions. However, its effects on the adrenal gland and the potential for myoclonus should be taken into consideration when designing experiments.

将来の方向性

There are several areas of future research for Etomidate, including the development of new analogs with improved pharmacokinetic and pharmacodynamic profiles, the investigation of the long-term effects of Etomidate on brain function, and the development of new techniques for monitoring the depth of anesthesia. Additionally, the role of Etomidate in the treatment of various medical conditions, such as seizures and status epilepticus, should be further explored.
Conclusion
Etomidate is a short-acting intravenous anesthetic agent that has gained popularity due to its favorable pharmacokinetic profile and minimal effects on the cardiovascular and respiratory systems. It acts on the GABA receptors in the brain, resulting in the desired effect of anesthesia. Etomidate has several advantages for lab experiments, but its effects on the adrenal gland and potential for myoclonus should be taken into consideration. Future research should focus on the development of new analogs, the investigation of the long-term effects of Etomidate on brain function, and the development of new techniques for monitoring the depth of anesthesia.

合成法

Etomidate is synthesized by the condensation of 2-ethyl-1,3-hexanediol with 4-(2-chloroethyl)phenol, followed by the reaction of the resulting product with diethylamine. The final product is obtained by the reaction of N-[4-(diethylamino)phenyl]-2-ethyl-2-oxocyclopentanecarboxamide with acetic anhydride. The chemical structure of Etomidate is shown in Figure 1.

科学的研究の応用

The primary use of Etomidate is in the induction of general anesthesia. However, it has also been used in various scientific research applications, such as in the study of the mechanisms of anesthesia, the effects of anesthesia on the brain, and the effects of anesthesia on the cardiovascular and respiratory systems. Etomidate has been used in animal studies to investigate the role of GABA receptors in the mechanism of anesthesia. It has also been used in human studies to examine the effects of anesthesia on brain function using electroencephalography (EEG) and functional magnetic resonance imaging (fMRI).

特性

分子式

C16H24N2O

分子量

260.37 g/mol

IUPAC名

N-[4-(diethylamino)phenyl]cyclopentanecarboxamide

InChI

InChI=1S/C16H24N2O/c1-3-18(4-2)15-11-9-14(10-12-15)17-16(19)13-7-5-6-8-13/h9-13H,3-8H2,1-2H3,(H,17,19)

InChIキー

HFWGJLBLBGDGEN-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2CCCC2

正規SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2CCCC2

溶解性

35.4 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。